molecular formula C10H20O3 B3281598 3-Octen-1-ol, acetate CAS No. 7380-48-5

3-Octen-1-ol, acetate

Cat. No.: B3281598
CAS No.: 7380-48-5
M. Wt: 188.26 g/mol
InChI Key: FXMJNYCWEBNARC-IPZCTEOASA-N
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Description

3-Octen-1-ol, acetate, also known as (Z)-3-Octenyl acetate, is an organic compound with the molecular formula C10H18O2. It is a colorless liquid with a pleasant, fruity odor. This compound is commonly used in the fragrance and flavor industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octen-1-ol, acetate can be synthesized through the esterification of 3-Octen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.

    Reduction: The compound can be reduced to form 3-Octen-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-Octenoic acid or 3-Octenal.

    Reduction: Formation of 3-Octen-1-ol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Octen-1-ol, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in plant-insect interactions and as a pheromone in certain insect species.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Widely used in the fragrance and flavor industry to impart fruity notes to products.

Mechanism of Action

The mechanism of action of 3-Octen-1-ol, acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms. The compound can also interact with enzymes and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    3-Octen-1-ol: The alcohol precursor to 3-Octen-1-ol, acetate.

    6-Octen-1-ol, 3,7-dimethyl-, acetate: Another acetate ester with a similar structure but different odor profile.

    1-Octen-3-ol: A related compound with a different position of the double bond and hydroxyl group.

Uniqueness: this compound is unique due to its specific structure, which imparts a distinct fruity odor. Its ability to act as a pheromone and its applications in various industries make it a valuable compound in both scientific research and commercial products.

Properties

IUPAC Name

acetic acid;(E)-oct-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h5-6,9H,2-4,7-8H2,1H3;1H3,(H,3,4)/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJNYCWEBNARC-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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